Glu-Ala-Leu-Phe-Gln-pNA
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Overview
Description
Glu-Ala-Leu-Phe-Gln-pNA, also known as H-Glu-Ala-Leu-Phe-Gln-pNA, is a synthetic peptide substrate used in biochemical research. It is specifically designed to be a substrate for proteases, particularly the 3C-like protease from Chiba virus and human rhinovirus-14. The compound has a molecular weight of 726.78 and a chemical formula of C₃₄H₄₆N₈O₁₀ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glu-Ala-Leu-Phe-Gln-pNA involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, Glu, is attached to a solid resin support.
Sequential addition of amino acids: The remaining amino acids (Ala, Leu, Phe, Gln) are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage from the resin: The peptide is cleaved from the resin using a cleavage reagent, typically trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar steps as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Glu-Ala-Leu-Phe-Gln-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The peptide bond between Gln and pNA is cleaved, releasing p-nitroaniline (pNA), which can be measured spectrophotometrically.
Common Reagents and Conditions
Proteases: Enzymes such as 3C-like protease from Chiba virus and human rhinovirus-14.
Buffers: Reaction buffers typically contain HEPES (pH 7.5), NaCl, EDTA, and DTT.
Temperature: Reactions are often conducted at 0°C to 30°C, depending on the stability of the protease
Major Products
The major product of the hydrolysis reaction is p-nitroaniline (pNA), which is released upon cleavage of the peptide bond .
Scientific Research Applications
Glu-Ala-Leu-Phe-Gln-pNA is widely used in scientific research for the following applications:
Biochemical Assays: It serves as a substrate for protease activity assays, allowing researchers to measure enzyme kinetics and inhibitor efficacy.
Drug Development: The compound is used in the development of antiviral drugs targeting proteases from viruses such as Chiba virus and human rhinovirus-14.
Protein Engineering: Researchers use this compound to study the specificity and activity of engineered proteases .
Mechanism of Action
Glu-Ala-Leu-Phe-Gln-pNA exerts its effects by serving as a substrate for specific proteases. The protease recognizes and binds to the peptide sequence, cleaving the bond between Gln and pNA. This cleavage releases p-nitroaniline, which can be detected and quantified. The molecular targets are the active sites of the proteases, and the pathway involves the hydrolysis of the peptide bond .
Comparison with Similar Compounds
Similar Compounds
Glu-Ala-Leu-Phe-Gln-AMC: Another peptide substrate with a similar sequence but with 7-amino-4-methylcoumarin (AMC) instead of pNA.
Glu-Ala-Leu-Phe-Gln-R110: A substrate with rhodamine 110 (R110) as the chromophore.
Uniqueness
Glu-Ala-Leu-Phe-Gln-pNA is unique due to its use of p-nitroaniline as the chromophore, which allows for easy spectrophotometric detection. This makes it particularly useful for high-throughput screening assays and kinetic studies .
Properties
Molecular Formula |
C34H46N8O10 |
---|---|
Molecular Weight |
726.8 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H46N8O10/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45)/t20-,24-,25-,26-,27-/m0/s1 |
InChI Key |
SINNUWCKIZVIJU-KKASSDGMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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